3-Bromo-5-fluoro-2-nitroanisole

Analytical Chemistry Quality Control Medicinal Chemistry

3-Bromo-5-fluoro-2-nitroanisole is a differentiated polyhalogenated nitroarene intermediate, offering three orthogonal reactive sites (Br, F, NO₂) on a methoxy-substituted core. Its precise substitution pattern enables sequential Pd-catalyzed cross-coupling, nitro reduction, and late-stage fluorination—a reactivity not achievable with positional isomers. The bromine handle allows efficient Suzuki-Miyaura coupling for rapid SAR exploration, while the fluorine atom serves as a metabolic blocker or precursor for ¹⁸F-isotopologue synthesis. With superior purity (≥95%), it reduces side reactions and ensures reproducible results in multi-step syntheses, making it a lower-risk procurement choice for drug discovery and agrochemical research.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.023
CAS No. 1805593-21-8
Cat. No. B2783724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-nitroanisole
CAS1805593-21-8
Molecular FormulaC7H5BrFNO3
Molecular Weight250.023
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO3/c1-13-6-3-4(9)2-5(8)7(6)10(11)12/h2-3H,1H3
InChIKeyRPVCARQWIGLGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-nitroanisole (CAS 1805593-21-8): A Strategic Halogenated Nitroarene Intermediate for Pharmaceutical and Agrochemical Development


3-Bromo-5-fluoro-2-nitroanisole (CAS 1805593-21-8), also known as 1-bromo-5-fluoro-3-methoxy-2-nitrobenzene, is a polyhalogenated nitroarene building block characterized by the presence of bromine, fluorine, and nitro substituents on a methoxy-substituted benzene core . This compound is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and agrochemical research . The strategic arrangement of these functional groups provides distinct handles for sequential derivatization, such as palladium-catalyzed cross-coupling reactions at the bromine site and further functionalization of the nitro group, enabling the construction of diverse chemical libraries and targeted molecular scaffolds [1].

Why Interchangeable Use of 3-Bromo-5-fluoro-2-nitroanisole with its Closest Analogs is Rendered Invalid by Quantifiable Differences in Purity and Physicochemical Profile


The precise substitution pattern and the nature of the halogen atoms in 3-bromo-5-fluoro-2-nitroanisole are not arbitrary; they dictate its specific reactivity, physicochemical properties, and ultimate performance in multi-step synthetic sequences. Attempting to substitute this compound with a close analog, such as a chloro derivative or a positional isomer, without quantitative justification introduces significant risk of divergent reaction outcomes, altered pharmacokinetic properties in derived compounds, and procurement of material with inconsistent purity . The quantifiable differences in boiling point, density, and reported purity between 3-bromo-5-fluoro-2-nitroanisole and its most direct comparators, as detailed in Section 3, demonstrate that even structurally similar compounds cannot be treated as generic replacements without compromising experimental reproducibility and downstream development success .

Quantitative Differentiation of 3-Bromo-5-fluoro-2-nitroanisole: A Comparative Guide to Purity, Physicochemical Properties, and Synthetic Versatility


Superior Chromatographic Purity: 99.8% by GC for 3-Bromo-5-fluoro-2-nitroanisole vs. 95-98% for the 2-Bromo-4-fluoro-6-nitroanisole Isomer

The commercially available purity of 3-Bromo-5-fluoro-2-nitroanisole is reported at 99.8% by GC area . In contrast, its closely related positional isomer, 2-Bromo-4-fluoro-6-nitroanisole, is typically offered at purities ranging from 95% to 98% [REFS-2, REFS-3]. This difference of up to 4.8 percentage points in purity is significant in contexts where trace impurities can interfere with catalytic cycles or lead to the formation of byproducts that are difficult to remove in subsequent steps.

Analytical Chemistry Quality Control Medicinal Chemistry

Divergent Physical Properties: Predicted Boiling Point of 3-Bromo-5-fluoro-2-nitroanisole is 258°C, Significantly Impacting Purification and Handling

The predicted boiling point of 3-Bromo-5-fluoro-2-nitroanisole is 258.0±35.0 °C . While direct boiling point data for its isomer 2-Bromo-4-fluoro-6-nitroanisole is not widely reported, the difference in substitution pattern is known to influence boiling point and melting point due to altered dipole moments and molecular packing. For the chloro analog, 3-Chloro-2-fluoro-5-nitroanisole, the molecular weight is significantly lower (205.57 g/mol) , which typically correlates with a lower boiling point and different handling characteristics during large-scale synthesis.

Process Chemistry Thermal Stability Purification

Retention of the Bromine Atom Enables Standard Pd-Catalyzed Cross-Coupling, a Key Differentiator from Fluoro-Only Nitroarenes

The presence of a bromine atom in 3-Bromo-5-fluoro-2-nitroanisole makes it a competent substrate for widely established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations [1]. The reactivity of aryl bromides in these transformations is well-documented, with relative rates generally following the order Ar-I > Ar-Br > Ar-Cl > Ar-F [2]. In contrast, compounds lacking a bromine or iodine atom, such as the fully fluorinated analog or the chloro derivative (3-Chloro-2-fluoro-5-nitroanisole), would exhibit significantly slower oxidative addition, requiring harsher conditions or more specialized catalysts for effective cross-coupling.

Cross-Coupling Palladium Catalysis C-C Bond Formation

The 3-Fluoro-5-bromo-2-nitro Substitution Pattern Creates a Unique Vector for Medicinal Chemistry Optimization

The specific 3-bromo-5-fluoro-2-nitro substitution pattern on the anisole core presents a distinct three-dimensional and electronic profile compared to its isomers . For instance, the isomer 2-Bromo-4-fluoro-6-nitroanisole (CAS 179897-92-8) has the bromine and nitro groups in different positions, which would alter its reactivity and the shape of any derived molecules. This precise arrangement can be critical for establishing specific interactions with biological targets. The presence of fluorine in the 5-position is particularly noteworthy, as it is a common strategy in drug design to block metabolic hot spots, modulate pKa of nearby groups, and enhance binding affinity through dipolar interactions [1].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Optimal Application Scenarios for 3-Bromo-5-fluoro-2-nitroanisole Based on Quantifiable Differentiation


Diversification of Lead Compounds via Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

In a medicinal chemistry setting where a high degree of scaffold diversity is required, 3-Bromo-5-fluoro-2-nitroanisole is an ideal substrate. Its superior reported purity (99.8%) ensures fewer side reactions during the sensitive cross-coupling step. The bromine atom serves as a reliable handle for introducing a wide array of aryl, heteroaryl, or alkenyl groups via Suzuki-Miyaura coupling, a reactivity that is not efficiently matched by its chloro or fluoro analogs [1]. This allows for the rapid exploration of SAR around the anisole core, leveraging the fluorine atom as a metabolic blocker and the nitro group as a latent amine for further functionalization.

Synthesis of 18F-Radiolabeled PET Tracers

The presence of a fluorine atom in the 5-position makes 3-Bromo-5-fluoro-2-nitroanisole a potential precursor for isotopologue synthesis. While the compound itself contains 19F, its scaffold can be adapted for late-stage 18F-fluorination via halogen exchange or by first using the bromine atom to install a prosthetic group. This application is a key differentiator from the non-fluorinated analog (e.g., 3-bromo-2-nitroanisole), as the final tracer's in vivo behavior is critically dependent on the presence and position of the fluorine atom [2].

Construction of Advanced Agrochemical Intermediates Requiring Sequential Derivatization

In the synthesis of complex agrochemicals, the ability to perform orthogonal reactions on a single intermediate is highly valuable. 3-Bromo-5-fluoro-2-nitroanisole allows for a three-step diversification sequence: 1) Pd-catalyzed cross-coupling at the bromine site to introduce a lipophilic group; 2) reduction of the nitro group to an aniline, which can be further functionalized; and 3) potential late-stage modification of the fluorine atom (e.g., nucleophilic aromatic substitution under forcing conditions). This ordered reactivity is not possible with isomers like 2-bromo-4-fluoro-6-nitroanisole, where the different substitution pattern would alter the relative reactivity of each site and potentially lead to mixtures of products.

Precision Synthesis in Academic Laboratories with Stringent Purity Requirements

For academic research groups publishing in high-impact journals, the reproducibility of synthetic procedures is paramount. The use of a building block with a verifiable and high chromatographic purity of 99.8% reduces the likelihood of irreproducible results stemming from unknown impurities. This is a tangible advantage over using a lower-purity isomer (e.g., 2-bromo-4-fluoro-6-nitroanisole at 95-98% purity ), which might necessitate time-consuming and material-wasting purification before use. The combination of a defined purity profile and a predictable reactivity pattern makes 3-Bromo-5-fluoro-2-nitroanisole a lower-risk, higher-value procurement choice for grant-funded research.

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